molecular formula C10H8OS2 B14905632 3'-Methyl-[2,2'-bithiophene]-3-carbaldehyde

3'-Methyl-[2,2'-bithiophene]-3-carbaldehyde

Cat. No.: B14905632
M. Wt: 208.3 g/mol
InChI Key: KSATXNSFMCHTAQ-UHFFFAOYSA-N
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Description

3’-Methyl-[2,2’-bithiophene]-3-carbaldehyde is an organic compound belonging to the bithiophene family. Bithiophenes are heterocyclic compounds consisting of two thiophene rings. The presence of a methyl group at the 3’ position and a formyl group at the 3 position makes this compound unique. Bithiophenes are widely studied due to their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells .

Preparation Methods

The synthesis of 3’-Methyl-[2,2’-bithiophene]-3-carbaldehyde typically involves several steps:

Industrial production methods may involve optimized reaction conditions, including the use of catalysts and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

3’-Methyl-[2,2’-bithiophene]-3-carbaldehyde undergoes various chemical reactions:

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products depend on the specific reaction conditions but can include carboxylic acids, alcohols, and substituted bithiophenes .

Scientific Research Applications

3’-Methyl-[2,2’-bithiophene]-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Methyl-[2,2’-bithiophene]-3-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the thiophene rings can participate in π-π interactions. These interactions can influence various biochemical pathways and molecular processes .

Comparison with Similar Compounds

3’-Methyl-[2,2’-bithiophene]-3-carbaldehyde can be compared with other bithiophene derivatives:

The unique combination of methyl and formyl groups in 3’-Methyl-[2,2’-bithiophene]-3-carbaldehyde provides distinct chemical and physical properties, making it valuable for specific applications in organic electronics and materials science .

Properties

Molecular Formula

C10H8OS2

Molecular Weight

208.3 g/mol

IUPAC Name

2-(3-methylthiophen-2-yl)thiophene-3-carbaldehyde

InChI

InChI=1S/C10H8OS2/c1-7-2-4-12-9(7)10-8(6-11)3-5-13-10/h2-6H,1H3

InChI Key

KSATXNSFMCHTAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=C(C=CS2)C=O

Origin of Product

United States

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